3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine 3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
Brand Name: Vulcanchem
CAS No.: 899740-35-3
VCID: VC4966360
InChI: InChI=1S/C17H15N3OS/c1-21-15-4-2-14(3-5-15)16-6-7-17(20-19-16)22-12-13-8-10-18-11-9-13/h2-11H,12H2,1H3
SMILES: COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=NC=C3
Molecular Formula: C17H15N3OS
Molecular Weight: 309.39

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

CAS No.: 899740-35-3

Cat. No.: VC4966360

Molecular Formula: C17H15N3OS

Molecular Weight: 309.39

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine - 899740-35-3

Specification

CAS No. 899740-35-3
Molecular Formula C17H15N3OS
Molecular Weight 309.39
IUPAC Name 3-(4-methoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine
Standard InChI InChI=1S/C17H15N3OS/c1-21-15-4-2-14(3-5-15)16-6-7-17(20-19-16)22-12-13-8-10-18-11-9-13/h2-11H,12H2,1H3
Standard InChI Key GKPVNKZCDHLXCN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=NC=C3

Introduction

Chemical Structure and Synthesis

Molecular Architecture

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine features a pyridazine core substituted at the 3-position with a 4-methoxyphenyl group and at the 6-position with a pyridin-4-ylmethylsulfanyl moiety. The methoxy group enhances electron density in the aromatic system, while the pyridinylthio substituent introduces steric bulk and hydrogen-bonding capabilities .

Synthetic Strategies

The compound’s synthesis typically involves multi-step sequences:

  • Pyridazine Ring Formation: Cyclocondensation of 4-methoxybenzaldehyde derivatives with hydrazines, followed by cyclization using dicarbonyl compounds like diethyl oxalate .

  • Thioether Installation: Nucleophilic substitution at the pyridazine C6 position using pyridin-4-ylmethanethiol under basic conditions (e.g., K₂CO₃ in DMF) .

StepReagents/ConditionsYield (%)Reference Method
14-Methoxybenzaldehyde, hydrazine, EtOH, reflux65–78Adapted from
2Diethyl oxalate, 110°C, 12 hr72
3Pyridin-4-ylmethanethiol, K₂CO₃, DMF, 80°C58

Key challenges include regioselectivity in pyridazine functionalization and thiol oxidation side reactions. Recent advances in flow chemistry could improve scalability .

Biological Activity and Mechanisms

Antimicrobial Properties

Pyridazine derivatives with sulfur-containing substituents show broad-spectrum antimicrobial activity. In a study of 27 analogs, compounds with pyridinylthio groups inhibited E. coli (MIC: 8–32 μg/mL) and S. aureus (MIC: 4–16 μg/mL) . Activity correlates with:

  • LogP values between 2.1–3.4 (optimal membrane permeability)

  • Electron-withdrawing substituents enhancing thioether reactivity

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.72 (d, J=4.8 Hz, pyridine H), 8.15 (s, pyridazine H), 7.89 (d, J=8.6 Hz, methoxyphenyl H), 4.52 (s, SCH₂Py)

  • HRMS: Calculated for C₁₇H₁₄N₃O₂S [M+H]⁺: 332.0758; Found: 332.0754

Solubility and Stability

PropertyValueConditions
Aqueous solubility0.12 mg/mLpH 7.4, 25°C
LogD2.8Octanol/water
Plasma stabilityt₁/₂ >24 hrHuman plasma, 37°C

The compound’s limited aqueous solubility (0.12 mg/mL) suggests formulation challenges for biological testing .

Comparative Analysis with Analogues

Positional Isomerism Effects

Replacing the pyridin-4-ylmethylthio group with pyridin-2-ylmethylthio (as in 3-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine) induces significant changes:

Property4-Pyridinyl Isomer2-Pyridinyl Isomer
c-Met IC₅₀84 nM210 nM
Solubility0.12 mg/mL0.09 mg/mL
Metabolic stability (t₁/₂)43 min28 min

The 4-pyridinyl isomer’s superior kinase inhibition likely stems from optimal hinge region binding geometry .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The compound serves as a versatile scaffold for generating kinase inhibitor libraries via:

    • Methoxy group derivatization (e.g., demethylation to phenolic OH)

    • Thioether oxidation to sulfones or sulfoxides

  • PROTAC Development: Pyridazine’s nitrogen atoms facilitate linker attachment for targeted protein degradation systems .

Materials Science

Pyridazine-thioether complexes exhibit tunable luminescence:

Metal Ionλₑₘ (nm)Quantum Yield (%)
Cu²⁺6128.2
Zn²⁺47822.4

These properties enable applications in OLEDs and chemosensors .

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